Cas no 113150-38-2 (1-bromo-4-ethenyl-2-methoxybenzene)

1-bromo-4-ethenyl-2-methoxybenzene 化学的及び物理的性質
名前と識別子
-
- 1-bromo-4-ethenyl-2-methoxybenzene
- starbld0001582
- EN300-1922618
- SCHEMBL20158026
- DB-167381
- NEA15038
- A1-31603
- 4-Bromo-3-methoxystyrene
- 113150-38-2
- 984-776-4
-
- インチ: InChI=1S/C9H9BrO/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6H,1H2,2H3
- InChIKey: IHKYKFCNPPXZHL-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 211.98368g/mol
- どういたいしつりょう: 211.98368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 9.2Ų
1-bromo-4-ethenyl-2-methoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1922618-5.0g |
1-bromo-4-ethenyl-2-methoxybenzene |
113150-38-2 | 95% | 5g |
$3520.0 | 2023-06-02 | |
Enamine | EN300-1922618-2.5g |
1-bromo-4-ethenyl-2-methoxybenzene |
113150-38-2 | 95% | 2.5g |
$2379.0 | 2023-09-17 | |
Enamine | EN300-1922618-0.1g |
1-bromo-4-ethenyl-2-methoxybenzene |
113150-38-2 | 95% | 0.1g |
$420.0 | 2023-09-17 | |
Aaron | AR01Q8CL-100mg |
1-Bromo-2-methoxy-4-vinylbenzene |
113150-38-2 | 95% | 100mg |
$514.00 | 2025-02-14 | |
Enamine | EN300-1922618-10g |
1-bromo-4-ethenyl-2-methoxybenzene |
113150-38-2 | 95% | 10g |
$5221.0 | 2023-09-17 | |
Aaron | AR01Q8CL-250mg |
1-Bromo-2-methoxy-4-vinylbenzene |
113150-38-2 | 95% | 250mg |
$725.00 | 2025-02-14 | |
1PlusChem | 1P01Q849-10g |
1-Bromo-2-methoxy-4-vinylbenzene |
113150-38-2 | 95% | 10g |
$6515.00 | 2023-12-26 | |
Enamine | EN300-1922618-1.0g |
1-bromo-4-ethenyl-2-methoxybenzene |
113150-38-2 | 95% | 1g |
$1214.0 | 2023-06-02 | |
Enamine | EN300-1922618-10.0g |
1-bromo-4-ethenyl-2-methoxybenzene |
113150-38-2 | 95% | 10g |
$5221.0 | 2023-06-02 | |
Enamine | EN300-1922618-0.5g |
1-bromo-4-ethenyl-2-methoxybenzene |
113150-38-2 | 95% | 0.5g |
$947.0 | 2023-09-17 |
1-bromo-4-ethenyl-2-methoxybenzene 関連文献
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
1-bromo-4-ethenyl-2-methoxybenzeneに関する追加情報
Introduction to 1-bromo-4-ethenyl-2-methoxybenzene (CAS No. 113150-38-2) and Its Emerging Applications in Chemical Biology
1-bromo-4-ethenyl-2-methoxybenzene, identified by the Chemical Abstracts Service Number (CAS No.) 113150-38-2, is a versatile aromatic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a bromine substituent at the para position relative to an ethenyl group and a methoxy group at the ortho position, serves as a valuable intermediate in the synthesis of various biologically active molecules. Its molecular structure, characterized by a combination of electron-withdrawing and electron-donating groups, makes it particularly interesting for medicinal chemistry applications.
The bromine atom in 1-bromo-4-ethenyl-2-methoxybenzene enhances its reactivity, enabling it to participate in a wide range of chemical transformations such as cross-coupling reactions, which are pivotal in the construction of complex organic molecules. The presence of the ethenyl (vinyl) group introduces unsaturation, facilitating π-system interactions that are crucial for binding to biological targets. Additionally, the methoxy group provides a hydrophilic moiety, improving solubility and bioavailability in biological systems. These structural features collectively contribute to the compound's utility in drug discovery and development.
In recent years, 1-bromo-4-ethenyl-2-methoxybenzene has been explored in various research areas within chemical biology. One notable application is its use as a precursor in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed reactions. For instance, researchers have leveraged its reactivity to develop novel inhibitors of cytochrome P450 enzymes, which play critical roles in drug metabolism and biosynthesis. The ability to functionalize the aromatic core allows for precise tuning of electronic properties, enabling the design of ligands with high specificity for biological targets.
Another exciting application lies in its role as a building block for heterocyclic compounds, which are prevalent in many pharmaceuticals. By undergoing cyclization reactions or further functionalization, 1-bromo-4-ethenyl-2-methoxybenzene can be transformed into more complex scaffolds with potential therapeutic effects. Recent studies have demonstrated its utility in generating derivatives with anti-inflammatory and anticancer properties. The compound's versatility is further highlighted by its incorporation into peptidomimetics and other bioactive molecules designed to modulate protein-protein interactions.
The growing interest in 1-bromo-4-ethenyl-2-methoxybenzene is also driven by advancements in synthetic methodologies that enhance its accessibility and utility. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated oxidation, have enabled efficient derivatization of this compound. These techniques have opened new avenues for constructing complex molecular architectures with minimal side reactions. Moreover, green chemistry principles have been increasingly applied to optimize synthetic routes, reducing waste and improving sustainability.
From a computational chemistry perspective, 1-bromo-4-ethenyl-2-methoxybenzene has been extensively studied to understand its interaction with biological targets at the molecular level. Molecular docking simulations have revealed that its structural features allow it to bind effectively to enzymes and receptors involved in various disease pathways. This computational insight has guided experimental efforts toward designing more potent and selective inhibitors. Additionally, quantum mechanical calculations have provided valuable insights into its electronic structure and reactivity, aiding in the rational design of derivatives with enhanced biological activity.
The pharmaceutical industry has also recognized the potential of 1-bromo-4-ethenyl-2-methoxybenzene as a key intermediate in drug development pipelines. Its incorporation into clinical candidates has shown promise in early-stage trials for conditions such as cancer and neurodegenerative disorders. The compound's ability to serve as a scaffold for diverse pharmacophores underscores its importance in medicinal chemistry innovation. As research progresses, it is anticipated that new applications will emerge, further solidifying its role as a cornerstone molecule in chemical biology.
Future directions for research on 1-bromo-4-ethenyl-2-methoxybenzene include exploring its potential as an agrochemical intermediate and material science applications. Its structural motifs are reminiscent of compounds used in crop protection agents, suggesting possibilities for developing novel pesticides or herbicides with improved efficacy and environmental safety profiles. Furthermore, its aromatic nature makes it suitable for applications in organic electronics, where such compounds can contribute to the development of advanced materials for optoelectronic devices.
In conclusion,1-bromo-4-ethenyl-2-methoxybenzene (CAS No. 113150-38-2) represents a fascinating compound with broad utility across multiple domains of chemical biology and pharmaceutical science. Its unique structural features enable diverse applications ranging from drug discovery to material science, driven by ongoing advancements in synthetic chemistry and computational methods. As research continues to uncover new possibilities for this versatile molecule,1-bromo-4-ethenyl-2-methoxybenzene is poised to remain at the forefront of innovation.
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